Galarubicin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Galarubicin involves multiple steps, starting with the preparation of the anthracycline core structure. The introduction of fluorine into the molecule is a critical step that enhances its anticancer properties. The synthetic route typically involves:
Formation of the Anthracycline Core: This involves the condensation of appropriate aromatic compounds under controlled conditions.
Fluorination: The introduction of fluorine is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under anhydrous conditions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale reactors are used to carry out the condensation and fluorination reactions.
Purification and Quality Control: Advanced purification techniques, including high-performance liquid chromatography (HPLC), are employed to ensure the product meets pharmaceutical standards.
Formulation: The purified compound is formulated into dosage forms suitable for clinical use, such as injectable solutions.
Chemical Reactions Analysis
Types of Reactions
Galarubicin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert this compound into its hydroquinone form.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the anthracycline core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols are used under controlled temperatures and solvents.
Major Products Formed
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted anthracycline derivatives depending on the nucleophile used.
Scientific Research Applications
Galarubicin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of fluorination on anthracycline derivatives.
Biology: Investigated for its effects on cellular processes, including DNA synthesis and repair.
Industry: Utilized in the development of new anticancer drugs and formulations.
Mechanism of Action
Galarubicin exerts its effects by intercalating with DNA, thereby inhibiting nucleic acid synthesis . This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound primarily targets topoisomerase II, an enzyme critical for DNA replication . By inhibiting this enzyme, this compound induces DNA damage and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Doxorubicin: Another anthracycline derivative used in cancer treatment.
Epirubicin: A stereoisomer of doxorubicin with similar anticancer properties.
Valrubicin: An anthracycline used in the treatment of bladder cancer.
Uniqueness of Galarubicin
This compound is unique due to its fluorine content, which enhances its anticancer activity and specificity. The fluorination of the anthracycline core structure improves its ability to intercalate with DNA and inhibit topoisomerase II, making it a potent chemotherapeutic agent .
Properties
CAS No. |
195612-80-7 |
---|---|
Molecular Formula |
C30H32FNO13 |
Molecular Weight |
633.6 g/mol |
IUPAC Name |
[2-[(2S,4S)-4-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 3-aminopropanoate |
InChI |
InChI=1S/C30H32FNO13/c1-11-23(35)28(40)22(31)29(44-11)45-15-9-30(41,16(33)10-43-17(34)6-7-32)8-13-19(15)27(39)21-20(25(13)37)24(36)12-4-3-5-14(42-2)18(12)26(21)38/h3-5,11,15,22-23,28-29,35,37,39-41H,6-10,32H2,1-2H3/t11-,15-,22+,23+,28-,29-,30-/m0/s1 |
InChI Key |
CKXIPXAIFMTQCS-LRDUUELOSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCN)O)F)O)O |
SMILES |
CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCN)O)F)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCN)O)F)O)O |
Synonyms |
7-O-(2,6-Dideoxy-2-fluoro-alpha-talopyranosyl)adriamycinone- 14-beta-alaniate hydrochloride beta-Alanine, 2-(4-((2,6-dideoxy-2-fluoro-alpha-L-talopyranosyl)oxy)-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenyl)-2-oxoethyl ester, hydrochloride, (2S-cis)- DA 125 DA-125 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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